molecular formula C5H9Br B058032 4-Bromo-2-methylbut-1-ene CAS No. 20038-12-4

4-Bromo-2-methylbut-1-ene

Cat. No. B058032
CAS RN: 20038-12-4
M. Wt: 149.03 g/mol
InChI Key: IZMWJUPSQXIVDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-methylbut-1-ene involves various chemical reactions. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved through the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization (Mazhar-ul-Haque et al., 1981). Additionally, 1-bromobut-2-ene is used as a starting material in various syntheses, demonstrating its versatility in organic chemistry (Masuyama, Kishida, & Kurusu, 1995).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Bromo-2-methylbut-1-ene is characterized by specific spatial arrangements, which influence their reactivity. For instance, the four-membered ring in 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide is puckered, affecting its stereochemistry (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Various chemical reactions are possible with 4-Bromo-2-methylbut-1-ene derivatives, such as bromination, coupling reactions, and carbonyl allylations. For example, photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide results in multiple products including 4-bromo-2-methylbut-2-en-4-olide (Ishii et al., 1985).

Scientific Research Applications

  • Bromination of Methyl (E)-2-Methylbut-2-Enoate : A study by Ishii et al. (1985) described the bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide under light irradiation, leading to the formation of 4-bromo-2-methylbut-2-en-4-olide along with other compounds. This research demonstrates a photochemical process in organic chemistry and the formation of various brominated products (Ishii et al., 1985).

  • Alkylation of 3,4-Methylenedioxyphenol : Piccardi et al. (1977) investigated the alkylation of 3,4-methylenedioxyphenolates with 1-bromo-3-methylbut-2-ene. The study found various products of O- and C-monoalkylation and dialkylation, highlighting the utility of 1-bromo-3-methylbut-2-ene in complex organic synthesis (Piccardi et al., 1977).

  • α-Regioselective Carbonyl Allylation : Masuyama et al. (1995) explored α-regioselective addition to aldehydes using 1-bromobut-2-ene and tin(II) bromide, producing 1-substituted pent-3-en-1-ols. This research adds to the understanding of regioselective reactions in organic synthesis (Masuyama et al., 1995).

  • Synthesis of 4-[4-Acetoxy-3-(3-Methylbut-2-Enyl)Phenyl]Butyric Acid : Fatope and Okogun (1982) observed different reactions, such as esterification and alkenylation, between di-anion and 1-bromo-3-methylbut-2-ene. This study contributes to the field of medicinal chemistry and the synthesis of potential therapeutic agents (Fatope & Okogun, 1982).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Bromo-2-methylbut-1-ene . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-bromo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWJUPSQXIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338517
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbut-1-ene

CAS RN

20038-12-4
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DC Braddock, JM Brown - Collection of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
… A solution of 4-bromo-2-methylbut-1-ene (9) (0.54 g, 3.6 mmol) in dry THF (5 ml) was added whereupon the bright yellow colour was discharged. The mixture was allowed to warm to …
Number of citations: 3 cccc.uochb.cas.cz
S Araki, Y Butsugan - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… A solution of 4-bromo2-methylbut-1-ene (1.49 g. 10 mmol) in diethyl ether (6 ml) was added dropwise to a suspension of magnesium turnings (240 mg, 10 mg-atom) in diethyl ether (4 ml…
Number of citations: 16 pubs.rsc.org
J Huang, JR Yang, J Zhang, J Yang - Organic & biomolecular …, 2013 - pubs.rsc.org
A detailed account of the first total synthesis of alotaketal A, a tricyclic spiroketal sesterterpenoid that potently activates the cAMP signaling pathway, is provided. The synthesis employs …
Number of citations: 28 pubs.rsc.org
DN Carruthers, J Kim… - Biotechnology …, 2023 - biotechnologyforbiofuels …
… Lactate esters were synthesized from 4-bromo-2-methylbut-1-ene (491 mg, 0.34 mM) (Combi-Blocks) or 1-chloro-3-methyl-3-butene (338 mg, 0.34 mM) (Sigma–Aldrich), which were …
DM Schultz - 2012 - deepblue.lib.umich.edu
The research and development of new drug therapies is reliant upon synthetic methods that are able to deliver diverse drug-like molecules in a straightforward manner. Some of the …
Number of citations: 4 deepblue.lib.umich.edu
LK Pannell - 1975 - ir.canterbury.ac.nz
… · 4-Bromo-2-methylbut-1-ene (63), the alltenyl ha,lide required for the synthesis of the remaining ketone (57 ,n=2), was not commercially available and its synthesis. was undertaken,. . …
Number of citations: 0 ir.canterbury.ac.nz
R Chung - 2005 - search.proquest.com
[2+ 2+ 1] cycloaddition reactions have been a topic of intense investigation since the discovery of what is now known as the Pauson-Khand reaction. The Pauson-Khand reaction has …
Number of citations: 2 search.proquest.com
MM Krayushkin, MA Kalik, LG Vorontsova… - Russian chemical …, 1993 - Springer
… The compound was prepared 3 from 5-methyl-2-methylthio-3-thiophenecarbaldoxime and 4-bromo-2-methylbut-1ene, 1~ purified by chromatography in the same way as oxime lb, and …
Number of citations: 5 link.springer.com
AJ Tomaine - 2018 - search.proquest.com
The Lewis acid-mediated synthesis of medium-sized cyclic ethers has been achieved in a diastereoselective manner. Using TMSOTf or BF 3• OEt 2, we developed a novel protocol for …
Number of citations: 3 search.proquest.com
I Hayakawa, N Matsumaru… - The Journal of Organic …, 2021 - ACS Publications
… After being stirred at 50 C for 1.5 h, the mixture was added a solution of 4-bromo-2-methylbut-1-ene (3.99 g, 27.1 mmol) in THF (8.5 mL) at 50 C via cannula and then rinsed (THF 500 …
Number of citations: 8 pubs.acs.org

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